benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine
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Overview
Description
Benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine is an organic compound with a complex structure that includes a benzyl group, a pyrazole ring, and a difluoroethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine typically involves multiple steps. One common method includes the reaction of benzylamine with a pyrazole derivative that has been functionalized with a difluoroethyl group. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine group, facilitating nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrazole positions, often using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The pyrazole ring may also contribute to the compound’s overall bioactivity by interacting with various proteins and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl})amine: Similar structure but with a different substitution pattern on the pyrazole ring.
Benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methyl})amine: Another isomer with a different substitution position on the pyrazole ring
Uniqueness
Benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the difluoroethyl group can also enhance its stability and binding affinity compared to similar compounds .
Biological Activity
Benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine is a complex organic compound with promising biological activity, primarily due to its unique structural features. This article explores its biological interactions, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound is characterized by a benzyl group linked to a pyrazole moiety , which is further substituted with a difluoroethyl group . Its molecular formula is C13H16F2N3 with a molecular weight of approximately 297.35 g/mol. The dual pyrazole structure enhances its reactivity and potential for biological interactions .
Mechanisms of Biological Activity
Research indicates that this compound may interact with various biological targets through mechanisms such as:
- Hydrogen bonding : Facilitates binding to enzyme active sites and receptor sites.
- Hydrophobic interactions : Enhances stability in lipid environments, potentially affecting membrane-bound proteins.
- Van der Waals forces : Contributes to the overall affinity for target molecules .
These interactions suggest that the compound could modulate enzyme and receptor activities, impacting metabolic pathways and signal transduction.
Anticancer Activity
A study evaluated the anticancer potential of this compound in various cancer cell lines. The findings indicated significant cytotoxic effects in vitro, particularly against solid tumor cell lines. The mechanism of action appears to be linked to apoptosis induction and cell cycle arrest .
Enzyme Inhibition Studies
In vitro assays demonstrated that this compound acts as an inhibitor for specific enzymes involved in cancer progression, such as aldosterone synthase (CYP11B2). The inhibition potency was comparable to known inhibitors, showcasing its potential as a therapeutic agent .
Case Study 1: Antitumor Efficacy
In an experimental model using NCI-H1373 xenograft mice, this compound exhibited a dose-dependent reduction in tumor growth. The study reported a tumor growth suppression rate of approximately 70% at higher doses .
Case Study 2: Metabolic Stability
Research on the compound's metabolic stability revealed that it maintains structural integrity in liver microsomes from both human and mouse models. This stability suggests potential for further development as an oral therapeutic agent .
Comparative Analysis with Similar Compounds
The following table summarizes this compound alongside structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
This compound | Dual pyrazole structure with difluoroethyl group | Enhanced reactivity and biological activity |
1-(2-Fluoroethyl)-pyrazole | Single fluorinated ethyl group | Simpler structure; lower reactivity |
3-Pyrazolyl-benzylamine | Lacks difluoro substituent | Different reactivity profile due to absence of fluorine |
4-Difluoromethyl-pyrazole | Contains difluoromethyl instead of difluoroethyl | Variation in lipophilicity and reactivity |
Properties
Molecular Formula |
C13H15F2N3 |
---|---|
Molecular Weight |
251.27 g/mol |
IUPAC Name |
N-[[1-(2,2-difluoroethyl)pyrazol-3-yl]methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C13H15F2N3/c14-13(15)10-18-7-6-12(17-18)9-16-8-11-4-2-1-3-5-11/h1-7,13,16H,8-10H2 |
InChI Key |
VMCGNFGBUYCTIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=NN(C=C2)CC(F)F |
Origin of Product |
United States |
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